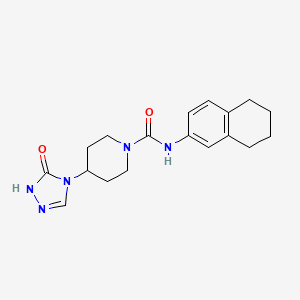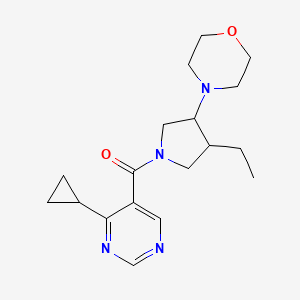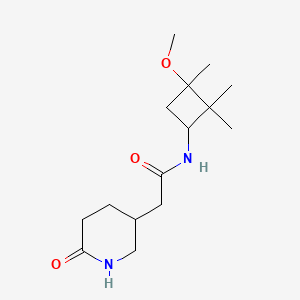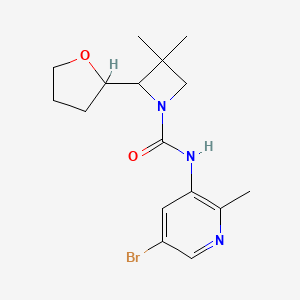![molecular formula C18H23N3O2S B6798540 (2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide](/img/structure/B6798540.png)
(2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[52102,6]dec-8-ene-4-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, an oxane ring, and a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the construction of the oxane ring, and the assembly of the tricyclic framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole-containing molecules and tricyclic compounds with comparable structures. Examples are:
- (2R,6S)-4-Oxatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- (1R,7S)-4,10-Dioxatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Uniqueness
What sets (2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[52102,6]dec-8-ene-4-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(21-9-14-12-1-2-13(7-12)15(14)10-21)20-17-19-8-16(24-17)11-3-5-23-6-4-11/h1-2,8,11-15H,3-7,9-10H2,(H,19,20,22)/t12?,13?,14-,15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYWQSHURFZORG-ZMYVRHLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CN=C(S2)NC(=O)N3CC4C5CC(C4C3)C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C2=CN=C(S2)NC(=O)N3C[C@@H]4[C@H](C3)C5CC4C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Cyclohexyl-1-methylpyrazol-4-yl)-3-(1-oxaspiro[5.5]undecan-4-yl)urea](/img/structure/B6798471.png)
![5-[2-(1,3-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]piperidin-2-one](/img/structure/B6798484.png)

![(1-Cyclobutylcyclobutyl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B6798494.png)
![N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-1-oxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B6798517.png)
![1-[5-(Oxan-4-yl)-1,3-thiazol-2-yl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea](/img/structure/B6798532.png)
![2,2-dimethyl-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-6-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B6798536.png)
![2-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethanone](/img/structure/B6798541.png)


![6-[1-(cyclohexanecarbonyl)azetidine-3-carbonyl]-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B6798557.png)

![N-(5-methylpyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798561.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B6798566.png)
